molecular formula C9H6N4O3 B12084433 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B12084433
M. Wt: 218.17 g/mol
InChI Key: WHAZRBLEEWXEQI-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Mechanism of Action

The mechanism by which 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H6N4O3

Molecular Weight

218.17 g/mol

IUPAC Name

1-(3-nitrophenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H6N4O3/c14-6-7-5-12(11-10-7)8-2-1-3-9(4-8)13(15)16/h1-6H

InChI Key

WHAZRBLEEWXEQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=N2)C=O

Origin of Product

United States

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